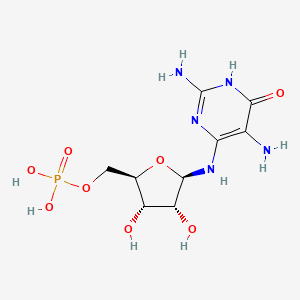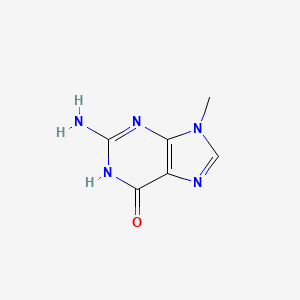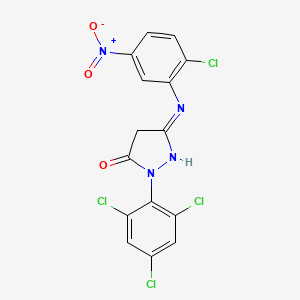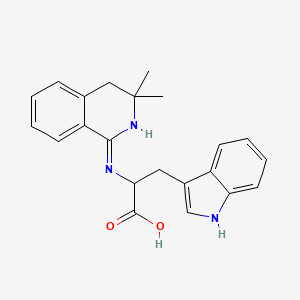
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Overview
Description
The compound “2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid” has a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol1.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of an isoquinoline derivative with an indole derivative, followed by functionalization to introduce the propionic acid moiety. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains an isoquinoline moiety, which is a heterocyclic aromatic organic compound. It also contains an indole moiety, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The propionic acid moiety is a common carboxylic acid group.Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other compounds containing these moieties. The isoquinoline and indole rings might undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in typical acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to other compounds with similar structures. It would likely be a solid at room temperature, and its solubility would depend on the specific conditions.Scientific Research Applications
Synthesis and Antiviral Activity
A study investigated the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, focusing on their cytotoxicities and antiviral activities against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2). Most compounds were inactive against these viruses, except for specific hydrochlorides of ethyl esters that effectively suppressed influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and showed in vivo efficacy in influenza pneumonia models in mice (A. Ivashchenko et al., 2014).
Influence on Blood Coagulation
Research on amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid revealed their significant hemostatic properties. These compounds, particularly those with morpholine and 2-(3,4-dimethoxyphenyl)ethylamine radicals, were able to decrease blood coagulation time by 14-16%, indicating their potential in influencing blood coagulation mechanisms (Евгений Сергеевич Лиманский et al., 2009).
Photoelectric Conversion in Dye-Sensitized Solar Cells
Another study focused on the preparation of carboxylated cyanine dyes for use as sensitizers in dye-sensitized solar cells (DSSCs). The co-sensitization approach with these dyes led to an improvement in photoelectric conversion efficiency, demonstrating the potential of using complex organic compounds in renewable energy applications (Wenjun Wu et al., 2009).
Three-Component Coupling Reactions
The synthesis of dimethyl (E)-2-[1-(1H-3-indolyl)-1,2-dihydro-2-isoquinolinyl]-2-butenedioates via a three-component coupling of isoquinolines, dimethyl acetylenedicarboxylate (DMAD), and indoles showcased a novel method for functionalizing both indoles and aza-aromatic compounds. This approach yields compounds in excellent selectivity and demonstrates a catalyst-free process that operates smoothly at room temperature (J. Yadav et al., 2008).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s difficult to provide detailed safety and hazard information.
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized for potential use in medical or other applications.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.
properties
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2)12-14-7-3-4-9-17(14)20(25-22)24-19(21(26)27)11-15-13-23-18-10-6-5-8-16(15)18/h3-10,13,19,23H,11-12H2,1-2H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWADWPICLYLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



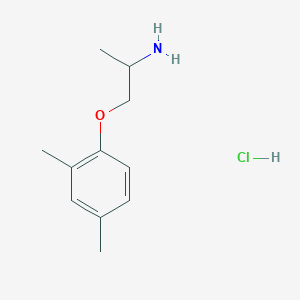
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)
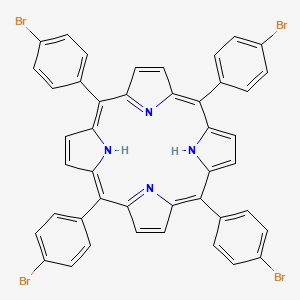
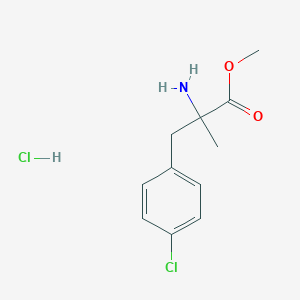
![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)
![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)
